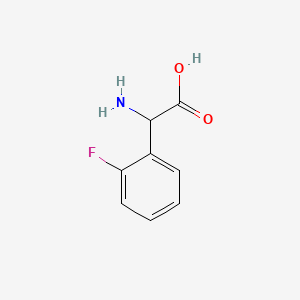

2-Fluoro-DL-phenylglycine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-2-(2-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNMJIBUVDGMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84145-28-8 | |

| Record name | (2-Fluorophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-amino(2-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-DL-phenylglycine chemical properties and structure

An In-depth Technical Guide to 2-Fluoro-DL-phenylglycine: Chemical Properties and Structure

Introduction

2-Fluoro-DL-phenylglycine is a non-proteinogenic α-amino acid, a fluorinated derivative of phenylglycine. The presence of a fluorine atom on the phenyl ring introduces unique electronic properties that can significantly influence the conformation and biological activity of peptides into which it is incorporated. This modification can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable building block for medicinal chemists and drug development professionals in the design of novel therapeutics, including antivirals and anticancer agents.[1] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Properties

The key chemical and physical properties of 2-Fluoro-DL-phenylglycine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | [2][3][4] |

| Molecular Weight | 169.15 g/mol | [3][4] |

| Melting Point | 290 °C (sublimes) | [4][5] |

| Appearance | White to pale cream crystalline powder | |

| Solubility | Sparingly soluble in water. Solubility is influenced by pH.[6] | |

| Flash Point | >110 °C | [5] |

| Assay | ≥97% | [5] |

Chemical Structure

The structural identifiers for 2-Fluoro-DL-phenylglycine are detailed below, providing standardized representations for this molecule.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-2-(2-fluorophenyl)acetic acid | |

| Synonyms | (2-Fluorophenyl)glycine, alpha-amino-2-fluorobenzeneacetic acid | [4] |

| CAS Number | 84145-28-8 | [3][4] |

| SMILES String | NC(C(O)=O)c1ccccc1F | [4] |

| InChI | 1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | [4] |

| InChI Key | CGNMJIBUVDGMIY-UHFFFAOYSA-N | [4] |

Experimental Protocols

Synthesis of Peptides Containing 2-Fluoro-DL-phenylglycine via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 2-Fluoro-DL-phenylglycine into a peptide chain is commonly achieved using solid-phase peptide synthesis (SPPS). The following is a generalized protocol using Boc (tert-butyloxycarbonyl) protection chemistry.

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

-

Drain the DCM.

2. First Amino Acid Loading:

-

The first Boc-protected amino acid is coupled to the resin. For Merrifield resin, the cesium salt method is often employed.

-

The Boc-amino acid cesium salt is dissolved in dimethylformamide (DMF) and added to the swollen resin.

-

The mixture is heated at 50°C for 12-24 hours.

-

The resin is then washed thoroughly with DMF, followed by DCM, and dried under a vacuum.

3. Peptide Chain Elongation (Cyclical Process):

-

Deprotection: The Boc protecting group is removed from the N-terminus of the resin-bound amino acid.

-

Swell the peptide-resin in DCM.

-

Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, then drain.

-

Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation.

-

Wash the resin thoroughly with DCM.[7]

-

-

Neutralization:

-

Wash the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes. Repeat this step.[7]

-

-

Coupling of Boc-2-Fluoro-DL-phenylglycine:

-

In a separate vessel, dissolve Boc-2-Fluoro-DL-phenylglycine (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time or a second coupling may be needed due to potential steric hindrance.

-

Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test.[7]

-

-

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

4. Cleavage and Deprotection:

-

Dry the final peptide-resin thoroughly under vacuum.

-

Place the dried peptide-resin in a hydrofluoric acid (HF) reaction vessel.

-

Add a scavenger, such as anisole (typically 5-10% v/v).

-

Cool the reaction vessel to between -5 and 0°C.

-

Carefully add anhydrous HF (approximately 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a vacuum.[7]

5. Peptide Precipitation and Washing:

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.[7]

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized peptide can be assessed using HPLC.

-

Mobile Phase: A common mobile phase consists of a gradient of methanol and an aqueous buffer, such as monosodium phosphate (20 mmol/L). An example composition is a 1:9 ratio of methanol to buffer.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: The peptide can be detected by UV absorbance at 260 nm.

-

A standard curve for a reference standard of the peptide should be generated to quantify the concentration in the sample.[8]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing 2-Fluoro-DL-phenylglycine.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

References

- 1. Buy Fmoc-2-fluoro-DL-phenylglycine | 433291-96-4 [smolecule.com]

- 2. spectrabase.com [spectrabase.com]

- 3. scbt.com [scbt.com]

- 4. 2-Fluoro- DL -a-phenylglycine 98 84145-28-8 [sigmaaldrich.com]

- 5. 84145-28-8 Cas No. | 2-Fluoro-DL-phenylglycine | Apollo [store.apolloscientific.co.uk]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physical Characteristics of 2-Fluoro-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-Fluoro-DL-phenylglycine, a synthetic amino acid of interest in peptide synthesis and drug development. The introduction of a fluorine atom onto the phenyl ring can significantly influence the compound's conformational preferences, metabolic stability, and biological activity, making a thorough understanding of its physical properties essential for its application.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₈H₈FNO₂ | [1][2] |

| Molecular Weight | 169.15 g/mol | [1][2] |

| CAS Number | 84145-28-8 | [1][3] |

| Appearance | White to off-white crystalline powder (Predicted) | Inferred from DL-phenylglycine |

| Melting Point | 290 °C (sublimes) | [1][4] |

| Solubility | Sparingly soluble in water. Soluble in acidic and basic aqueous solutions. Predicted to have slightly increased solubility in less polar organic solvents compared to DL-phenylglycine. | General amino acid properties |

| pKa₁ (-COOH) | ~2.1 (Predicted) | Inferred from DL-phenylglycine and electronic effects of fluorine |

| pKa₂ (-NH₃⁺) | ~9.0 (Predicted) | Inferred from DL-phenylglycine and electronic effects of fluorine |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of amino acids like 2-Fluoro-DL-phenylglycine are provided below.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

Solubility Determination

The equilibrium solubility can be determined by the shake-flask method followed by a suitable analytical technique.

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) are determined by titrating an aqueous solution of the amino acid with a strong base and monitoring the pH.

Spectroscopic Data

While experimental spectra for 2-Fluoro-DL-phenylglycine are not widely available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Fluoro-DL-phenylglycine is expected to exhibit characteristic absorption bands for its functional groups. An ATR-IR spectrum is available in the SpectraBase database.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2500 | Broad | O-H stretch of the carboxylic acid |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~1600, ~1475 | Medium | Aromatic C=C stretches |

| ~1550 | Medium | N-H bend of the amine |

| ~1400-1300 | Medium | C-O stretch and O-H bend of the carboxylic acid |

| ~1250-1000 | Strong | C-F stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show signals for the aromatic protons, the alpha-proton, and the amine protons. The aromatic region will be complex due to the fluorine substitution and the resulting splitting patterns.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.5-7.1 | Multiplet | Aromatic protons (4H) |

| ~4.3 | Singlet or broad singlet | α-CH (1H) |

| Variable | Broad | -NH₂ and -COOH (3H) |

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~160 (doublet) | C-F of the aromatic ring |

| ~130-115 | Aromatic carbons |

| ~58 | α-C |

Mass Spectrometry

The mass spectrum of 2-Fluoro-DL-phenylglycine is expected to show a molecular ion peak at m/z = 169. The fragmentation pattern will likely involve the loss of the carboxylic acid group and cleavage of the side chain.

| m/z | Possible Fragment Ion |

| 169 | [M]⁺ |

| 124 | [M - COOH]⁺ |

| 96 | [C₆H₄F]⁺ |

References

An In-depth Technical Guide to 2-Fluoro-DL-phenylglycine (CAS: 84145-28-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-DL-phenylglycine is a non-proteinogenic amino acid, a fluorinated derivative of phenylglycine. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications make fluorinated amino acids like 2-Fluoro-DL-phenylglycine valuable building blocks in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the available technical data on 2-Fluoro-DL-phenylglycine, including its properties, synthesis, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-DL-phenylglycine is presented in Table 1. This data has been compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 84145-28-8 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈FNO₂ | [4][5] |

| Molecular Weight | 169.15 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 290 °C (sublimes) | [1][2][3] |

| Linear Formula | FC₆H₄CH(NH₂)COOH | [1][2][3] |

| InChI | 1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | [1][3] |

| InChI Key | CGNMJIBUVDGMIY-UHFFFAOYSA-N | [1][3] |

| SMILES | NC(C(O)=O)c1ccccc1F | [1][3] |

Synthesis and Characterization

General Experimental Protocol: Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde (2-fluorobenzaldehyde), ammonia, and cyanide. The resulting α-aminonitrile is then hydrolyzed to yield the desired α-amino acid.

Step 1: Formation of the α-aminonitrile In a suitable solvent, 2-fluorobenzaldehyde is reacted with ammonia and a cyanide source (e.g., sodium cyanide). This reaction forms the α-amino-2-fluorophenylacetonitrile intermediate.

Step 2: Hydrolysis of the α-aminonitrile The α-aminonitrile intermediate is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the nitrile group into a carboxylic acid, yielding 2-Fluoro-DL-phenylglycine.

Note: This is a generalized protocol. Reaction conditions such as solvent, temperature, and reaction time need to be optimized for the specific substrate.

Spectroscopic Data

Specific NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry data for 2-Fluoro-DL-phenylglycine are not explicitly available in the reviewed literature. However, for the related compound 2-phenylglycine, ¹H NMR and mass spectral data are available in public databases such as the Human Metabolome Database and the NIST WebBook.[6][7][8][9][10][11] Researchers synthesizing 2-Fluoro-DL-phenylglycine would need to perform standard characterization techniques to confirm its identity and purity. The presence of the fluorine atom would be readily identifiable by ¹⁹F NMR spectroscopy.

Biological Activity and Applications

The incorporation of fluorine into drug candidates is a common strategy to enhance their pharmacological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered electronic properties.[12]

While extensive biological activity data for 2-Fluoro-DL-phenylglycine is limited, its use as a building block in the synthesis of bioactive compounds has been demonstrated.

Incorporation into Antibiotics

A notable application of 2-Fluoro-DL-phenylglycine is its incorporation into the glycopeptide antibiotic balhimycin through mutasynthesis. In a study, a mutant strain of the balhimycin producer was fed with 2-Fluoro-DL-phenylglycine, leading to the production of new fluorinated balhimycin derivatives. The successful incorporation of the fluorinated amino acid demonstrates the potential to generate novel antibiotic variants with potentially altered activities. Mass spectrometry was used to confirm the presence of the fluorine-containing residue in the final antibiotic structure.

Potential as a Building Block in Drug Discovery

Derivatives of 2-phenylglycine have been investigated for a range of biological activities, including as potential pesticides.[4][13] The introduction of a fluorine atom at the ortho-position of the phenyl ring in 2-Fluoro-DL-phenylglycine provides a strategic point for modification and can influence the overall conformation and electronic properties of molecules it is incorporated into. This makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

Detailed experimental protocols for the use of 2-Fluoro-DL-phenylglycine are scarce in the public domain. However, its application in peptide synthesis is a primary area of interest.

Solid-Phase Peptide Synthesis (SPPS)

2-Fluoro-DL-phenylglycine can be utilized as a non-canonical amino acid in solid-phase peptide synthesis to create novel peptides with modified properties. The general workflow for incorporating an amino acid into a peptide chain via SPPS is outlined below. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly employed.

References

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Fluoro- DL -a-phenylglycine 98 84145-28-8 [sigmaaldrich.com]

- 4. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 10. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Phenylglycine [webbook.nist.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Fluoro-DL-phenylglycine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Fluoro-DL-phenylglycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide science. The strategic incorporation of a fluorine atom onto the phenyl ring of DL-phenylglycine imparts unique physicochemical properties that can be leveraged to enhance the therapeutic potential of peptide-based drugs. This document details the core properties of 2-Fluoro-DL-phenylglycine, provides a detailed experimental protocol for its use in solid-phase peptide synthesis, and discusses its applications and the biological implications of fluorination in this context.

Core Properties of 2-Fluoro-DL-phenylglycine

2-Fluoro-DL-phenylglycine is a derivative of the amino acid phenylglycine. The presence of the highly electronegative fluorine atom can influence molecular conformation and enhance metabolic stability, making it a valuable building block in drug design.[1][2][3]

| Property | Value |

| Molecular Formula | C₈H₈FNO₂[4][5] |

| Molecular Weight | 169.15 g/mol [4][5][6][7][8] |

| CAS Number | 84145-28-8[4][5][6][8] |

| Appearance | White solid |

| Melting Point | 290 °C (sublimes)[4][6] |

| Synonyms | (2-Fluorophenyl)glycine, alpha-amino-2-fluorobenzeneacetic acid[4][6] |

| Primary Application | Peptide Synthesis[4] |

Experimental Protocols: Incorporation into Peptides

The primary application of 2-Fluoro-DL-phenylglycine is in the synthesis of novel peptides.[4] It is commonly incorporated into peptide chains using solid-phase peptide synthesis (SPPS), often with a tert-butyloxycarbonyl (Boc) protection strategy. The steric hindrance from the phenyl group can necessitate longer or repeated coupling steps to ensure the reaction proceeds to completion.[7]

A generalized workflow for the manual solid-phase synthesis of a peptide containing a 2-Fluoro-DL-phenylglycine residue is detailed below.

Applications and Biological Significance

Phenylglycine and its derivatives are valuable building blocks in modern organic and medicinal chemistry.[8] They can serve as chiral auxiliaries in asymmetric synthesis and are core components in the synthesis of β-lactam antibiotics.[8] Derivatives of phenylglycine have also been investigated for their potential as antifungal and antibacterial agents.[9][10][11]

The introduction of fluorine into amino acid side chains is a well-established strategy in drug development to enhance pharmacokinetic properties.[1][2] The stable carbon-fluorine bond can increase resistance to metabolic degradation, and the high electronegativity of fluorine can modulate intermolecular interactions, potentially leading to enhanced binding affinity with biological targets.[1][12]

While specific signaling pathways modulated by 2-Fluoro-DL-phenylglycine are not extensively documented, the inclusion of fluorinated amino acids in peptides can potentiate their biological activity. This is often achieved by enhancing the peptide's interaction with its target receptor, which in turn can lead to more potent downstream signaling.

References

- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2-Fluoro- DL -a-phenylglycine 98 84145-28-8 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 2-Fluoro- DL -a-phenylglycine 98 84145-28-8 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial activities of fluorovinyl- and chlorovinylglycine and several derived dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Solubility Profile of 2-Fluoro-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-DL-phenylglycine is a synthetic amino acid derivative. Understanding its solubility in various solvents is a critical physical property that influences its application in peptide synthesis, drug discovery, and formulation development.[1] Solubility data is essential for designing reaction conditions, developing purification strategies, and creating stable formulations for preclinical and clinical studies.[2] This guide outlines the established "shake-flask" method, a reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a liquid solvent.[3][4]

Quantitative Solubility Data

As noted, specific solubility values for 2-Fluoro-DL-phenylglycine are not currently published. Researchers can utilize the experimental protocol detailed in Section 3 to generate this data. For effective comparison and analysis, all experimentally determined solubility data should be organized systematically.

Table 1: Solubility of 2-Fluoro-DL-phenylglycine in Common Laboratory Solvents at a Specified Temperature

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Polar Protic | Water | 25 | |||

| Methanol | 25 | ||||

| Ethanol | 25 | ||||

| Isopropanol | 25 | ||||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 | ||||

| Acetonitrile | 25 | ||||

| Acetone | 25 | ||||

| Non-Polar | Toluene | 25 | |||

| Hexane | 25 | ||||

| Dichloromethane | 25 | ||||

| Diethyl Ether | 25 |

Experimental Protocol: Isothermal Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the steps to determine the equilibrium solubility of 2-Fluoro-DL-phenylglycine. The method is based on achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[5]

3.1. Materials and Equipment

-

2-Fluoro-DL-phenylglycine (high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps or sealed ampoules

-

Thermostatically controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or nylon, depending on solvent compatibility)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC system, or drying oven for gravimetric analysis)

3.2. Procedure

-

Preparation: Add an excess amount of solid 2-Fluoro-DL-phenylglycine to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[3][6]

-

Equilibration: Seal the vials securely and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[3] The time required to reach equilibrium can vary and should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[5]

-

Sample Collection and Preparation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry container to remove all undissolved solids.[3] The first portion of the filtrate should be discarded to prevent adsorption errors.

-

Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the calibrated range of the chosen analytical method.

3.3. Concentration Analysis The concentration of 2-Fluoro-DL-phenylglycine in the diluted filtrate can be determined using one of the following methods.

3.3.1. Gravimetric Analysis This is a fundamental and highly accurate method if the solute is non-volatile.[7]

-

Accurately pipette a known volume of the saturated filtrate into a pre-weighed, dry evaporating dish.[6]

-

Evaporate the solvent gently using a hot plate or a drying oven at a temperature below the decomposition point of the compound.

-

Once the solvent is fully evaporated, dry the dish to a constant weight in an oven.[6]

-

The difference between the final and initial weight of the dish gives the mass of the dissolved solute. Calculate the solubility based on the initial volume of the filtrate.

3.3.2. UV-Vis Spectrophotometry This method is suitable if the compound has a chromophore and a unique absorbance maximum.

-

Prepare a series of standard solutions of 2-Fluoro-DL-phenylglycine of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted filtrate sample.

-

Determine the concentration of the sample from the calibration curve.[8]

3.3.3. High-Performance Liquid Chromatography (HPLC) HPLC is a highly sensitive and specific method, particularly useful for complex mixtures or when high accuracy is required.[9][10]

-

Develop a suitable HPLC method (column, mobile phase, flow rate, detector wavelength) for 2-Fluoro-DL-phenylglycine.[11]

-

Prepare a series of standard solutions and inject them to create a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted filtrate sample and record the peak area.

-

Calculate the concentration of the sample using the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

References

- 1. improvedpharma.com [improvedpharma.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. pharmatutor.org [pharmatutor.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. msesupplies.com [msesupplies.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. asianjpr.com [asianjpr.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 2-Fluoro-DL-phenylglycine, a non-proteinogenic amino acid utilized in peptide synthesis and drug discovery. The strategic incorporation of fluorine can alter the electronic, lipophilic, and steric properties of molecules, potentially enhancing their intrinsic activity, metabolic stability, and bioavailability.[1] This document collates available safety information, physical and chemical properties, and guidance for safe laboratory practices.

Chemical and Physical Properties

2-Fluoro-DL-phenylglycine, also known as (2-Fluorophenyl)glycine or alpha-amino-2-fluorobenzeneacetic acid, is a derivative of the amino acid glycine.[2] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 84145-28-8 | [2][3] |

| Molecular Formula | C₈H₈FNO₂ | [3] |

| Molecular Weight | 169.15 g/mol | [3] |

| Melting Point | 290 °C (sublimes) | [2] |

| Appearance | Solid | - |

| Assay | 98% | [2] |

| InChI Key | CGNMJIBUVDGMIY-UHFFFAOYSA-N | [2] |

| SMILES String | NC(C(O)=O)c1ccccc1F | [2] |

Safety and Hazard Information

Based on available safety data sheets for 2-Fluoro-DL-phenylglycine and structurally similar compounds, the following hazard and precautionary statements are advised.

Hazard Identification: While specific hazard classification under GHS for 2-Fluoro-DL-phenylglycine is not consistently available, related compounds suggest it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Storage: It is classified as a combustible solid and should be stored accordingly.[2]

Safe Handling and Personal Protective Equipment

Proper handling and the use of appropriate personal protective equipment (PPE) are crucial to minimize exposure and ensure laboratory safety.

Handling Workflow

The following diagram outlines a logical workflow for the safe handling of 2-Fluoro-DL-phenylglycine in a laboratory setting.

References

Spectroscopic Profile of 2-Fluoro-DL-phenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-DL-phenylglycine, a non-proteinogenic amino acid of interest in pharmaceutical research and peptide synthesis. Due to the limited availability of directly published complete datasets for this specific molecule, this guide combines available information with predicted spectroscopic values based on the analysis of its parent compound, 2-phenylglycine, and established principles of NMR, IR, and Mass Spectrometry.

Core Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 2-Fluoro-DL-phenylglycine.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~7.2-7.6 | m | - | Aromatic CH |

| ¹H | ~5.2 | s | - | α-CH |

| ¹H | Broad | s | - | NH₂ |

| ¹³C | ~170-175 | s | - | C=O (Carboxylic Acid) |

| ¹³C | ~158-162 | d | ¹JCF ≈ 240-250 | C-F (Aromatic) |

| ¹³C | ~115-135 | m | - | Aromatic CH |

| ¹³C | ~55-60 | s | - | α-C |

Note: Predicted values are based on data for 2-phenylglycine and known substituent effects of fluorine on aromatic systems. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400-3000 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| ~3100-3000 | Medium | N-H Stretch | Amine |

| ~3000-2850 | Medium | C-H Stretch | Aromatic |

| ~1700-1680 | Strong | C=O Stretch | Carboxylic Acid |

| ~1600-1450 | Medium | C=C Stretch | Aromatic Ring |

| ~1600-1500 | Medium | N-H Bend | Amine |

| ~1250-1000 | Strong | C-F Stretch | Aryl Fluoride |

Note: This table represents typical absorption frequencies for the functional groups present in 2-Fluoro-DL-phenylglycine.

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 169.05 | ~100 | [M]⁺ (Molecular Ion) |

| 124.04 | Variable | [M - COOH]⁺ |

| 109.04 | Variable | [M - COOH - NH]⁺ |

| 96.03 | Variable | [C₆H₅F]⁺ |

Note: The molecular weight of 2-Fluoro-DL-phenylglycine (C₈H₈FNO₂) is 169.15 g/mol [1][2]. The fragmentation pattern is predicted based on common fragmentation pathways for amino acids.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluoro-DL-phenylglycine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts of exchangeable protons (NH₂ and OH).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Solvent suppression techniques may be necessary if using D₂O to attenuate the residual water signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Typical parameters include a 45° or 90° pulse width and a relaxation delay of 2-5 seconds.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid 2-Fluoro-DL-phenylglycine sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure with the instrument's pressure clamp.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of 2-Fluoro-DL-phenylglycine in a suitable solvent (e.g., methanol, water with a small amount of formic acid to aid ionization).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

EI-MS: Introduce the sample (typically after derivatization to increase volatility) into the EI source. The resulting spectrum will show the molecular ion [M]⁺ and various fragment ions.

-

Acquire data over a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 50-300).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like 2-Fluoro-DL-phenylglycine.

References

A Technical Guide to the Discovery and History of Fluorinated Phenylglycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglycine is a non-proteinogenic α-amino acid distinguished by a phenyl group directly attached to its α-carbon. While structurally simple, its derivatives have become foundational scaffolds in medicinal chemistry and pharmacology. The strategic introduction of fluorine, an element with unique properties, has proven to be a transformative step in the development of these compounds.

The substitution of hydrogen with fluorine—the most electronegative element—imparts profound changes to a molecule's physicochemical properties with minimal steric alteration.[1] Key effects include:

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups.

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing a drug's half-life.[2]

-

Enhanced Lipophilicity: Fluorination can increase a molecule's ability to cross cellular membranes.[1][3]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, enhancing its binding affinity to a biological target.

This guide provides an in-depth exploration of the historical discovery, synthesis, and evolution of fluorinated phenylglycine derivatives as vital tools in pharmacology, particularly in the study of neurotransmission.

Discovery and Historical Context

The journey of fluorinated phenylglycines is intertwined with the broader history of fluorine chemistry and the development of neuroscience. While elemental fluorine was not isolated until 1886 by Henri Moissan due to its extreme reactivity, the development of safer fluorinating agents in the 20th century opened the door to the synthesis of novel organofluorine compounds.[4][5]

Phenylglycine and its derivatives first gained significant attention in the early 1990s as pharmacological tools to investigate the roles of metabotropic glutamate receptors (mGluRs).[6][7][8] These receptors, which are G-protein coupled, modulate synaptic transmission and neuronal excitability throughout the central nervous system.[9] Researchers sought specific agonists and antagonists to delineate the functions of the various mGluR subtypes.

The synthesis of fluorinated versions of phenylglycine, such as 4-fluorophenylglycine, represented a logical step in the process of lead optimization.[10][11] By modifying the electronic properties of the phenyl ring, researchers could fine-tune the potency and selectivity of these compounds for different mGluR subtypes, leading to the development of more precise pharmacological probes.

Synthetic Methodologies

The synthesis of fluorinated phenylglycine derivatives typically begins with a correspondingly fluorinated benzaldehyde. Classic amino acid synthesis methods, such as the Strecker synthesis, remain highly relevant.

General Synthetic Workflow

A common pathway involves the reaction of a fluorinated aromatic aldehyde with an ammonia source and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to yield the racemic amino acid. Chiral resolution or asymmetric synthesis techniques are then required to isolate the desired enantiomer.

Representative Experimental Protocol: Strecker Synthesis of 4-Fluorophenylglycine

Disclaimer: The following is a generalized protocol for illustrative purposes and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Formation of the α-Aminonitrile: To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, an aqueous solution of sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq) is added slowly at 0-5 °C. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

-

Hydrolysis: Once the formation of the aminonitrile is complete, a concentrated solution of hydrochloric acid (HCl) is added. The mixture is heated to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

-

Isolation and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid (typically pH 5-6), causing the product to precipitate. The crude solid is collected by filtration, washed with cold water and ethanol, and then recrystallized or purified by ion-exchange chromatography to yield racemic 4-fluorophenylglycine.

-

Chiral Resolution (Optional): The racemate can be resolved into its individual L- and D-enantiomers using techniques such as diastereomeric salt formation with a chiral resolving agent (e.g., tartaric acid or camphorsulfonic acid) followed by fractional crystallization.[12]

Biological Activity and Applications

The primary application of fluorinated phenylglycine derivatives has been in the field of neuroscience as ligands for metabotropic glutamate receptors (mGluRs).[6][7]

Modulation of Metabotropic Glutamate Receptors (mGluRs)

The mGluR family is divided into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms. Phenylglycine derivatives have been instrumental in characterizing these receptors.[6][9]

-

Group I mGluRs (mGluR1 and mGluR5): These receptors couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][9] This cascade results in the release of intracellular calcium and the activation of Protein Kinase C (PKC). Certain phenylglycine derivatives act as competitive antagonists at these receptors.[13]

Other Applications

Beyond mGluR modulation, fluorinated phenylglycines serve as:

-

Building Blocks: They are valuable chiral synthons for constructing more complex pharmaceutical agents.[11]

-

¹⁹F NMR Probes: Their incorporation into peptides allows for the study of peptide structure, dynamics, and membrane interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, as the ¹⁹F nucleus is highly sensitive and has no natural background signal in biological systems.[14]

-

Enzyme Inhibitors: Derivatives have been investigated for other biological activities, including the inhibition of enzymes like cholinesterases.[15]

Data Presentation

Table 1: Common Fluorinated Phenylglycine Derivatives and Their Characteristics

| Structure | Name | Abbreviation | Key Characteristics |

| 2-Fluorophenylglycine | 2-F-Phg | Positional isomer used in synthetic chemistry and ligand design. | |

| 3-Fluorophenylglycine | 3-F-Phg | Investigated for its effects on mGluRs and as a component of novel peptides. | |

| 4-Fluorophenylglycine | 4-F-Phg, 4FPG | Widely studied as an mGluR ligand and used as a ¹⁹F NMR probe.[10][14] | |

| 3,4-Difluorophenylglycine | 3,4-diF-Phg | Increased fluorination further modifies electronic properties for SAR studies. |

(Note: Placeholder images are used. Actual chemical structures would be inserted in a formal document.)

Table 2: Representative Biological Activity Data of Phenylglycine Derivatives at mGluRs

| Compound | Receptor Subtype | Activity | Potency (IC₅₀ / EC₅₀) |

| (S)-4-Carboxyphenylglycine | mGluR1α | Antagonist | IC₅₀ = 65 ± 5 µM[13] |

| (S)-4-Carboxyphenylglycine | mGluR2 | Antagonist | IC₅₀ = 577 ± 74 µM[13] |

| (RS)-α-Methyl-4-carboxyphenylglycine | mGluR1α | Antagonist | IC₅₀ = 155 ± 38 µM[13] |

| (RS)-α-Methyl-4-carboxyphenylglycine | mGluR2 | Antagonist | IC₅₀ = 340 ± 59 µM[13] |

| (RS)-4-Carboxy-3-hydroxyphenylglycine | mGluR2 | Agonist | EC₅₀ = 48 ± 5 µM[13] |

(This table presents representative data to illustrate the differential activities of phenylglycine analogs. Values are from studies on cloned receptors expressed in cell lines.)

Conclusion

The discovery and development of fluorinated phenylglycine derivatives represent a quintessential example of the power of fluorine chemistry in drug discovery and chemical biology. From their synthesis through classical organic reactions to their application as highly specific pharmacological probes, these compounds have been instrumental in unraveling the complexities of the glutamatergic system. Their history underscores a successful synergy between synthetic chemistry and neuropharmacology. The continued exploration of fluorination strategies promises to yield novel derivatives with even greater potency, selectivity, and improved pharmacokinetic properties, ensuring their relevance in the development of future therapeutics for neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 6. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Fluorophenylglycine | 7292-73-1 [chemicalbook.com]

- 11. CAS 7292-73-1: 4-Fluorophenylglycine | CymitQuimica [cymitquimica.com]

- 12. CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine - Google Patents [patents.google.com]

- 13. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Fluorine in Modifying Amino Acid Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acid structures has emerged as a powerful tool in medicinal chemistry, peptide and protein engineering, and drug development.[1][2][3] This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in modulating the physicochemical and biological properties of amino acids. By leveraging its unique electronic properties, fluorine can significantly alter pKa, hydrophobicity, conformational preferences, and metabolic stability, thereby offering a sophisticated means to fine-tune molecular behavior for therapeutic and research applications.[1][2][4] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows to serve as a comprehensive resource for professionals in the field.

Introduction: The Strategic Value of Fluorination

Fluorine, the most electronegative element, imparts unique properties when incorporated into organic molecules.[5] In the context of amino acids, fluorination is not merely a substitution of hydrogen but a strategic modification that can profoundly influence molecular properties.[1] The introduction of fluorine can lead to enhanced metabolic stability, increased bioavailability, and improved target-binding affinity of peptides and proteins.[6][7] These modifications are critical in the development of novel therapeutics, with a growing number of FDA-approved drugs containing fluorinated amino acid fragments.[8][9] This guide will explore the fundamental principles of how fluorine modifies amino acid properties and provide practical information for its application in research and development.

Physicochemical Modifications through Fluorination

The introduction of fluorine into an amino acid side chain can induce significant changes in its fundamental physicochemical properties. These alterations are a direct consequence of fluorine's high electronegativity and the strength of the carbon-fluorine bond.

Impact on Acidity (pKa)

Fluorination generally increases the acidity of nearby functional groups through a strong inductive effect. This effect is more pronounced on the α-amino group than on the carboxyl group. The electron-withdrawing nature of fluorine stabilizes the conjugate base, thereby lowering the pKa.

| Amino Acid | Modification | pKa (α-COOH) | pKa (α-NH3+) | pKa (Side Chain) | Reference |

| Proline | - | ~1.99 | ~10.60 | - | [10] |

| 4-Fluoroproline | 4-Fluoro | - | - | - | |

| Tyrosine | - | ~2.20 | ~9.11 | ~10.07 | [10] |

| 3-Fluorotyrosine | 3-Fluoro | - | - | - |

Modulation of Hydrophobicity

The effect of fluorination on hydrophobicity is complex and not always predictable by simply counting the number of fluorine atoms.[11][12] While highly fluorinated side chains can increase hydrophobicity, leading to a "fluorous effect," the introduction of a single fluorine atom can sometimes decrease hydrophobicity due to increased polarity.[11][13] The octanol-water partition coefficient (logP) is a common measure of hydrophobicity.

| Amino Acid | Modification | logP or Hydrophobicity Index | Key Findings | Reference |

| Alanine | - | 41 (Index @ pH 7) | Baseline hydrophobicity. | [14] |

| Trifluoroalanine | Trifluoro | Increased hydrophobicity | The CF3 group is significantly more hydrophobic than a methyl group. | [15] |

| Leucine | - | 97 (Index @ pH 7) | Highly hydrophobic. | [14] |

| Hexafluoroleucine | Hexafluoro | Increased hydrophobicity | Enhances protein thermal stability. | [5] |

| Phenylalanine | - | 100 (Index @ pH 7) | Most hydrophobic common amino acid. | [14] |

| 4-Fluorophenylalanine | 4-Fluoro | Similar to Phenylalanine | Minimal change in hydrophobicity. | [16] |

Control of Conformational Preferences

Fluorination can exert significant control over the conformational preferences of amino acid side chains and even the peptide backbone.[1] This is achieved through a combination of steric and stereoelectronic effects. For instance, the fluorination of proline at the 4-position can stabilize either the Cγ-exo or Cγ-endo pucker of the pyrrolidine ring, which in turn influences the cis/trans isomerization of the preceding peptide bond.[1]

| Amino Acid | Dihedral Angles (φ, ψ) | Key Conformational Effects | Reference |

| Proline | φ ≈ -60°, ψ ≈ -30° to +60° (trans) | Restricted backbone flexibility. | [17] |

| 4(S)-Fluoroproline | - | Favors a Cγ-exo ring pucker. | [1] |

| 4(R)-Fluoroproline | - | Favors a Cγ-endo ring pucker. | [1] |

| Valine | φ ≈ -140°, ψ ≈ +135° (β-sheet) | Branched side chain restricts conformation. | [18] |

| Fluorinated Valine | - | Can alter side chain rotamer populations. | [19] |

Enhanced Metabolic Stability

A primary driver for the use of fluorinated amino acids in drug design is the enhancement of metabolic stability.[6][7] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450 (CYP).[6][20] By replacing a hydrogen atom at a metabolically labile position with fluorine, the metabolic half-life of a peptide or small molecule drug can be significantly increased.[20]

| Compound Class | Modification | Metabolic Enzyme | Improvement in Stability | Reference |

| Peptide Analogue | Leucine -> Hexafluoroleucine | Dipeptidyl peptidase IV (DPP-IV) | Increased resistance to degradation. | [5] |

| Tryptophan Analogue | 5-H -> 5-F | Tryptophan-2,3-dioxygenase | Blocked enzymatic oxidation. | [7] |

| Phenylalanine Analogue | para-H -> para-F | Cytochrome P450 | Reduced aromatic hydroxylation. | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and evaluation of fluorinated amino acids.

Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids can be broadly categorized into nucleophilic and electrophilic fluorination methods.

Protocol: Nucleophilic Fluorination using Diethylaminosulfur Trifluoride (DAST)

This protocol describes the synthesis of a fluorinated amino acid from its corresponding hydroxy-amino acid precursor.

-

Starting Material Preparation: Protect the amino and carboxyl groups of the hydroxy-amino acid (e.g., Boc-Ser-OMe).

-

Dissolution: Dissolve the protected hydroxy-amino acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of DAST (1.1 equivalents) in the same solvent to the cooled reaction mixture.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the protected fluorinated amino acid.

-

Deprotection: Remove the protecting groups under appropriate conditions (e.g., TFA for Boc, LiOH for methyl ester) to yield the final fluorinated amino acid.

Analysis by 19F NMR Spectroscopy

¹⁹F NMR is a powerful technique for characterizing fluorinated amino acids and proteins due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.[13][21]

Protocol: 1D ¹⁹F NMR of a Fluorinated Protein

-

Sample Preparation: Prepare a solution of the purified fluorinated protein in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) containing 10% D₂O for signal locking. The protein concentration should typically be in the range of 10-100 µM.

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency.

-

Tune and match the probe for the ¹⁹F nucleus.

-

Lock the spectrometer on the D₂O signal.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a simple 1D ¹⁹F NMR spectrum using a standard pulse-acquire sequence.

-

Set the spectral width to cover the expected range of ¹⁹F chemical shifts (e.g., -40 to -200 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the chemical shifts to an external standard (e.g., trifluoroacetic acid).

-

-

Data Analysis: Analyze the chemical shifts, line widths, and integration of the ¹⁹F signals to obtain information about the local environment, conformation, and dynamics of the fluorinated residues.[22]

Assessment of Metabolic Stability

In vitro assays using liver microsomes are commonly employed to assess the metabolic stability of drug candidates.[20]

Protocol: In Vitro Metabolic Stability Assay

-

Reagent Preparation:

-

Prepare a stock solution of the fluorinated amino acid or peptide in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare a solution of liver microsomes (e.g., human liver microsomes) in the reaction buffer.

-

Prepare a solution of the NADPH regenerating system.

-

-

Incubation:

-

In a microcentrifuge tube, combine the liver microsomes, reaction buffer, and the test compound.

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

-

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a relevant signaling pathway.

Conclusion

The incorporation of fluorine into amino acids provides a versatile and powerful strategy for modulating their properties in a predictable manner. This technical guide has outlined the fundamental effects of fluorination on pKa, hydrophobicity, conformation, and metabolic stability, supported by quantitative data and detailed experimental protocols. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is paramount for the rational design of novel peptides, proteins, and small molecules with enhanced therapeutic potential. The continued development of synthetic methodologies and analytical techniques will undoubtedly expand the applications of fluorinated amino acids, paving the way for the next generation of innovative therapeutics and research tools.

References

- 1. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of amino acid sensing by the mTORC1 pathway [dspace.mit.edu]

- 3. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of amino acid sensing in mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Study of Fluorinated Proteins | Springer Nature Experiments [experiments.springernature.com]

- 10. iscabiochemicals.com [iscabiochemicals.com]

- 11. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. Dihedral angle preferences of amino acid residues forming various non-local interactions in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. biophysics.org [biophysics.org]

- 22. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Phenylglycine-Type Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-proteinogenic amino acids (NPAAs) are crucial building blocks in the synthesis of a vast array of natural products with significant pharmacological activities. Among these, phenylglycine-type amino acids, including L-phenylglycine (Phg), L-4-hydroxyphenylglycine (Hpg), and 3,5-dihydroxyphenylglycine (Dpg), are key components of numerous antibiotics, such as the streptogramins pristinamycin I and virginiamycin S, and the glycopeptide antibiotic vancomycin. The unique structural properties of these amino acids, conferred by the direct attachment of an aromatic ring to the α-carbon, contribute to the biological activity and conformational rigidity of the peptides in which they are found. Understanding the biosynthetic pathways of these valuable precursors is paramount for the rational design and metabolic engineering of microbial strains for the enhanced production of existing pharmaceuticals and the generation of novel bioactive compounds.

This technical guide provides a comprehensive overview of the core biosynthetic pathways of phenylglycine-type amino acids, with a focus on the enzymatic machinery, genetic organization, and experimental methodologies used to elucidate these complex biochemical routes. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key techniques. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Core Biosynthesis Pathways

The biosynthesis of phenylglycine-type amino acids primarily occurs in actinomycetes and involves distinct enzymatic cascades that utilize precursors from primary metabolism. The pathways for L-phenylglycine (Phg), L-4-hydroxyphenylglycine (Hpg), and engineered D-phenylglycine (D-Phg) are detailed below.

L-Phenylglycine (Phg) Biosynthesis

The biosynthesis of L-phenylglycine has been extensively studied in Streptomyces pristinaespiralis, the producer of the antibiotic pristinamycin. The pathway initiates from the aromatic amino acid precursor, phenylpyruvate, and involves a five-gene cluster (pglA-E).[1]

The key enzymatic steps are:

-

Conversion of Phenylpyruvate to Phenylacetyl-CoA: This initial step is catalyzed by a pyruvate dehydrogenase-like complex composed of PglB and PglC.[1]

-

Oxidation to Benzoylformyl-CoA: Phenylacetyl-CoA is then oxidized by the dioxygenase PglA.

-

Thioester Cleavage: The thioesterase PglD cleaves the CoA moiety from benzoylformyl-CoA to yield phenylglyoxylate.

-

Transamination to L-Phenylglycine: The final step is a transamination reaction catalyzed by the aminotransferase PglE, which utilizes L-phenylalanine as the amino donor, regenerating phenylpyruvate in the process.[2]

Figure 1: L-Phenylglycine (Phg) Biosynthesis Pathway.

L-4-Hydroxyphenylglycine (Hpg) Biosynthesis

The biosynthesis of L-4-hydroxyphenylglycine is a key step in the production of glycopeptide antibiotics and has been characterized in organisms like Amycolatopsis orientalis. This pathway also utilizes a precursor from aromatic amino acid metabolism, 4-hydroxyphenylpyruvate.[3]

The enzymatic steps are:

-

Conversion to 4-Hydroxymandelate: 4-hydroxyphenylpyruvate is converted to (S)-4-hydroxymandelate by the enzyme 4-hydroxymandelate synthase (HmaS).[2]

-

Oxidation to 4-Hydroxyphenylglyoxylate: (S)-4-hydroxymandelate is then oxidized to 4-hydroxyphenylglyoxylate by 4-hydroxymandelate oxidase (Hmo).[2]

-

Transamination to L-4-Hydroxyphenylglycine: The final transamination step is catalyzed by a specific aminotransferase (HpgT), which can utilize various amino donors, including L-glutamate.[2]

Figure 2: L-4-Hydroxyphenylglycine (Hpg) Biosynthesis Pathway.

Engineered D-Phenylglycine (D-Phg) Biosynthesis

D-phenylglycine is a crucial precursor for the semi-synthesis of β-lactam antibiotics. While natural pathways predominantly produce the L-enantiomer, synthetic biology approaches have been employed to engineer microorganisms for the production of D-phenylglycine. One such strategy involves the heterologous expression of a stereospecific D-aminotransferase.[4]

A common engineered pathway utilizes enzymes from the Hpg biosynthesis pathway with a key modification in the final step:

-

Conversion of Phenylpyruvate to Mandelate: Phenylpyruvate is converted to (S)-mandelate by hydroxymandelate synthase (HmaS), which exhibits substrate promiscuity.

-

Oxidation to Phenylglyoxylate: (S)-mandelate is oxidized to phenylglyoxylate by mandelate oxidase (Hmo).

-

Stereospecific Transamination to D-Phenylglycine: A D-phenylglycine aminotransferase (HpgAT) from organisms like Pseudomonas putida is used to catalyze the final transamination, yielding D-phenylglycine.

Figure 3: Engineered D-Phenylglycine (D-Phg) Biosynthesis Pathway.

Quantitative Data of Key Enzymes

The following tables summarize the available kinetic parameters for the key enzymes involved in phenylglycine-type amino acid biosynthesis. It is important to note that these values can vary depending on the experimental conditions and the source of the enzyme.

Table 1: Kinetic Parameters of L-Phenylglycine Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| PglA | Streptomyces pristinaespiralis | Phenylacetyl-CoA | N/A | N/A | [1] |

| PglB/C | Streptomyces pristinaespiralis | Phenylpyruvate | N/A | N/A | [1] |

| PglD | Streptomyces pristinaespiralis | Benzoylformyl-CoA | N/A | N/A | [1] |

| PglE | Streptomyces pristinaespiralis | Phenylglyoxylate | N/A | N/A | [2] |

Table 2: Kinetic Parameters of L-4-Hydroxyphenylglycine and Engineered D-Phenylglycine Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| HmaS | Amycolatopsis orientalis | 4-Hydroxyphenylpyruvate | 0.05 | 0.5 | [2] |

| Hmo | Streptomyces coelicolor | (S)-4-Hydroxymandelate | 0.2 | 1.8 | [2] |

| HpgT | Amycolatopsis orientalis | 4-Hydroxyphenylglyoxylate | 0.15 | N/A | [2] |

| HpgAT | Pseudomonas putida | Phenylglyoxylate | 1.2 | N/A | [4] |

Experimental Protocols

Heterologous Expression and Purification of Biosynthetic Enzymes in E. coli

This protocol describes a general workflow for the expression and purification of His-tagged phenylglycine biosynthesis enzymes in E. coli BL21(DE3).

References

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 2. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Towards synthetic PETtrophy: Engineering Pseudomonas putida for concurrent polyethylene terephthalate (PET) monomer metabolism and PET hydrolase expression - PMC [pmc.ncbi.nlm.nih.gov]

synonyms for 2-Fluoro-DL-phenylglycine like (2-Fluorophenyl)glycine

This guide provides a comprehensive overview of 2-Fluoro-DL-phenylglycine, a fluorinated, non-proteinogenic α-amino acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of fluorinated amino acids in peptide synthesis and medicinal chemistry. The strategic introduction of fluorine into amino acid structures is a mature strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2]

Synonyms and Chemical Identifiers

2-Fluoro-DL-phenylglycine is known by several alternative names and is registered under various chemical identifiers. This information is crucial for accurate sourcing and literature searches.

| Identifier Type | Identifier |

| Common Synonyms | (2-Fluorophenyl)glycine[3], 2-Fluoro-DL-α-phenylglycine[3][4], alpha-amino-2-fluorobenzeneacetic acid[3] |

| CAS Number | 84145-28-8[3][4] |

| Molecular Formula | C₈H₈FNO₂[4] or FC₆H₄CH(NH₂)COOH[3] |

| Molecular Weight | 169.15 g/mol [3][4] |

| MDL Number | MFCD00042726[3] |

| Beilstein/REAXYS | 3031716[3] |

| PubChem Substance ID | 24852571[3] |

Physicochemical Properties

The physical and chemical properties of 2-Fluoro-DL-phenylglycine are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | White to almost white powder or crystal |

| Melting Point | 290 °C (sublimes) (lit.)[3][5] |

| Assay (Purity) | ≥98%[3] |

| InChI | 1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)[3] |

| SMILES | NC(C(O)=O)c1ccccc1F[3] |

| Storage Class | 11 - Combustible Solids[3] |

Applications in Research and Drug Development

Fluorine-containing amino acids like 2-Fluoro-DL-phenylglycine are of significant interest in medicinal chemistry. The introduction of fluorine can modulate the electronic properties and conformational preferences of peptides, potentially leading to enhanced biological activity and stability.[6] 2-Fluoro-DL-phenylglycine is primarily used as a building block in peptide synthesis.[3] Its incorporation into peptide chains can influence receptor binding and enzymatic resistance.

Phenylglycine-type amino acids are found in a variety of peptide natural products, including antibiotics.[7] The synthesis of peptides containing such non-standard amino acids is a key area of research for developing novel therapeutic agents.[6][7]

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual solid-phase synthesis of a peptide incorporating a Boc-protected DL-phenylglycine residue. This protocol can be adapted for 2-Fluoro-DL-phenylglycine.

Materials and Reagents:

-

Merrifield or PAM Resin

-

Boc-DL-phenylglycine (or Boc-2-Fluoro-DL-phenylglycine)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling Reagent (e.g., HBTU, HATU)

-

Hydrofluoric Acid (HF)

-

Anisole or p-Cresol (scavengers)

-

Diethyl ether

Protocol Steps:

-

Resin Preparation:

-

Peptide Chain Elongation (Single Cycle for 2-Fluoro-DL-phenylglycine):

-

Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat again with 50% TFA in DCM for 20-30 minutes with agitation to remove the Boc protecting group.[8] Wash the resin thoroughly with DCM.[8]

-

Neutralization: Wash the resin twice with 5-10% DIEA in DCM or DMF for 5-10 minutes each time.[8]

-

Coupling: In a separate vessel, dissolve Boc-2-Fluoro-DL-phenylglycine (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.[8] Add DIEA to activate the amino acid.[8] Add this solution to the resin and agitate for 2-4 hours.[8] A longer coupling time or a second coupling step may be necessary due to potential steric hindrance.[8] Monitor the reaction completion with a ninhydrin test.[8]

-

-

Cleavage and Deprotection:

-

After the full peptide sequence is assembled, dry the peptide-resin.

-

In a specialized HF cleavage apparatus, add a scavenger like anisole.[8]

-

Cool the reaction vessel to between -5 and 0°C and carefully add anhydrous HF.[8]

-

Stir the mixture at 0°C for 1-2 hours.[8]

-

Evaporate the HF under a vacuum.[8]

-

-

Peptide Precipitation and Washing:

Workflow Visualization

The following diagram illustrates the general workflow for incorporating a non-standard amino acid, such as 2-Fluoro-DL-phenylglycine, into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS).

References

- 1. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Fluoro-DL-phenylglycine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction